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Compound of Interest

Compound Name: Bourjotinolone A

Cat. No.: B15128938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and

physicochemical and biological properties of Bourjotinolone A, a naturally occurring

triterpenoid. The information is compiled from publicly available scientific data and is intended

to serve as a foundational resource for researchers in natural product chemistry, pharmacology,

and drug development.

Chemical Structure and Identification
Bourjotinolone A is a complex triterpenoid with the molecular formula C₃₀H₄₈O₄.[1] Its

chemical structure is characterized by a pentacyclic triterpene scaffold, featuring multiple

stereocenters and oxygen-containing functional groups.

Systematic Name: (3S,4aR,6aS,6bR,8aR,12aR,12bR,14bS)-3,8a,11,11,14b-pentamethyl-8-

methylidene-1-propan-2-yl-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12,12a,12b,13,14-

octadecahydropicene-3,4a-diol

PubChem Compound ID (CID): 21603611[1]

Below is a 2D representation of the chemical structure of Bourjotinolone A.
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Physicochemical Properties
A summary of the key physicochemical properties of Bourjotinolone A is presented in the

table below. These properties are computationally predicted and provide an initial

understanding of the molecule's behavior in various chemical and biological systems.
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Property Value Source

Molecular Formula C₃₀H₄₈O₄ PubChem[1]

Molecular Weight 472.7 g/mol PubChem[1]

XLogP3-AA (LogP) 5.5 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor

Count
4 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Exact Mass 472.35526014 g/mol PubChem[1]

Monoisotopic Mass 472.35526014 g/mol PubChem[1]

Topological Polar Surface Area 57.5 Å² PubChem[1]

Heavy Atom Count 34 PubChem[1]

Formal Charge 0 PubChem[1]

Complexity 1160 PubChem[1]

Isotope Atom Count 0 PubChem[1]

Defined Atom Stereocenter

Count
9 PubChem[1]

Undefined Atom Stereocenter

Count
0 PubChem[1]

Defined Bond Stereocenter

Count
0 PubChem[1]

Undefined Bond Stereocenter

Count
0 PubChem[1]

Covalently-Bonded Unit Count 1 PubChem[1]

Compound Is Canonicalized Yes PubChem[1]
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Biological Activity
Bourjotinolone A has been isolated from Flueggea virosa, a plant known for its use in

traditional medicine.[2][3] While specific quantitative data on the biological activity of

Bourjotinolone A is limited in the readily available scientific literature, other compounds

isolated from Flueggea virosa have demonstrated a range of biological activities, including anti-

inflammatory and cytotoxic effects.[2][4] The structural characteristics of Bourjotinolone A
suggest potential for similar biological activities. Further experimental investigation is required

to fully elucidate its pharmacological profile.

Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological testing of

Bourjotinolone A are not extensively documented in publicly accessible literature. However,

this section provides generalized methodologies commonly employed for the study of natural

products of this class.

Isolation and Purification
A general workflow for the isolation and purification of triterpenoids like Bourjotinolone A from

a plant source such as Flueggea virosa is outlined below.
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Caption: Generalized workflow for the isolation and purification of Bourjotinolone A.
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Methodology:

Extraction: The dried and powdered plant material is subjected to extraction with a suitable

organic solvent, such as methanol or ethanol, to obtain a crude extract.

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of

varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based

on their polarity.

Chromatographic Purification: The resulting fractions are further purified using various

chromatographic techniques. This typically involves initial separation by column

chromatography over silica gel or Sephadex, followed by final purification using high-

performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation: The structure of the isolated compound is determined using

spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS).

Spectroscopic Characterization
The definitive structure of Bourjotinolone A would be established using a combination of one-

dimensional (1D) and two-dimensional (2D) NMR experiments, along with high-resolution mass

spectrometry (HRMS).

¹H-NMR (Proton NMR): Provides information on the number of different types of protons and

their neighboring protons.

¹³C-NMR (Carbon-13 NMR): Provides information on the number of different types of carbon

atoms.

2D-NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons

and carbons, allowing for the complete assignment of the molecular structure.

HRMS (High-Resolution Mass Spectrometry): Determines the exact molecular weight and

elemental composition of the molecule.
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While specific spectral data for Bourjotinolone A is not readily available, the general

procedure for acquiring such data is standard in natural product chemistry.

In Vitro Cytotoxicity Assay
To evaluate the potential cytotoxic activity of Bourjotinolone A, a standard MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed against a

panel of human cancer cell lines.
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Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
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Methodology:

Cell Seeding: Human cancer cells are seeded into 96-well microtiter plates at an appropriate

density and allowed to adhere overnight.

Compound Treatment: The cells are then treated with a range of concentrations of

Bourjotinolone A and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable

cells with active mitochondrial reductases will convert the yellow MTT to purple formazan

crystals.

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent

(e.g., DMSO), and the absorbance of the resulting solution is measured using a microplate

reader at a wavelength of approximately 570 nm.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability,

and the half-maximal inhibitory concentration (IC₅₀) is determined.

Potential Signaling Pathways
Given the potential anti-inflammatory and cytotoxic activities of triterpenoids, Bourjotinolone A
might interact with key signaling pathways involved in inflammation and cancer progression. A

plausible, yet hypothetical, signaling pathway that could be investigated is the NF-κB (nuclear

factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central mediator of

inflammatory responses and is often dysregulated in cancer.
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Caption: Hypothetical inhibition of the NF-κB signaling pathway by Bourjotinolone A.
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Description:

In this hypothetical pathway, an inflammatory stimulus activates the IKK complex, which then

phosphorylates IκBα, leading to its degradation and the release of NF-κB. Activated NF-κB

translocates to the nucleus and promotes the transcription of pro-inflammatory genes.

Bourjotinolone A could potentially exert its anti-inflammatory effects by inhibiting a key

component of this pathway, such as the IKK complex.

Conclusion
Bourjotinolone A is a structurally interesting natural product with potential for biological

activity. This guide has summarized its known chemical and physical properties and provided

an overview of standard experimental approaches for its further investigation. The lack of

extensive published data on its biological activities and mechanisms of action highlights the

need for further research to unlock its full therapeutic potential. The information and

generalized protocols provided herein can serve as a valuable starting point for scientists and

researchers interested in exploring the pharmacological properties of this and related natural

products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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